GW788388

Catalog No.
S549101
CAS No.
452342-67-5
M.F
C25H23N5O2
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW788388

CAS Number

452342-67-5

Product Name

GW788388

IUPAC Name

N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31)

InChI Key

SAGZIBJAQGBRQA-UHFFFAOYSA-N

SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide, GW 799388, GW-788388, GW788388

Canonical SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5

Description

The exact mass of the compound 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is 425.18518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Inhibition of Transforming Growth Factor-β (TGF-β) Type I Receptor

    TGF-β plays a crucial role in regulating cell growth and proliferation. However, its uncontrolled activation can lead to fibrosis, a condition characterized by excessive scar tissue formation in organs. GW788388 acts as a specific inhibitor of the TGF-β type I receptor, known as ALK5. By blocking this receptor, GW788388 has the potential to halt the fibrotic process PubMed: .

  • Potential for Treatment of Fibrotic Diseases

    Studies have shown that GW788388 exhibits promising antifibrotic activity in various models. For instance, research demonstrates its effectiveness in reducing collagen type I expression, a major component of scar tissue, in rat models of liver and kidney fibrosis PubMed: . These findings suggest the potential of GW788388 as a therapeutic agent for fibrotic diseases like renal fibrosis, hepatic fibrosis, and pulmonary fibrosis.

GW788388 is a selective and potent inhibitor of the transforming growth factor-beta receptor type I, also known as ALK5. It is characterized by its ability to modulate TGF-beta signaling pathways, which are crucial in various biological processes, including cellular proliferation, differentiation, and extracellular matrix production. This compound is particularly notable for its improved pharmacokinetic profile compared to other inhibitors like SB431542, making it a promising candidate for therapeutic applications in conditions characterized by excessive TGF-beta signaling, such as fibrosis and cancer .

GW788388 acts as a selective inhibitor of transforming growth factor-β (TGF-β) type I receptor (ALK5) []. TGF-β plays a role in fibrosis, a condition characterized by excessive scar tissue formation. By inhibiting ALK5, GW788388 disrupts the TGF-β signaling pathway, potentially leading to reduced fibrosis [].

Information on the specific safety profile and hazards associated with GW788388 is limited. As with any new compound, proper handling and safety precautions are essential during research and development.

Please Note:

  • The information provided is based on publicly available scientific research and may not be exhaustive.
  • Further research may be necessary to obtain more detailed information on specific aspects of GW788388.

GW788388 functions primarily by inhibiting the autophosphorylation of the TGF-beta receptors, specifically ALK5 and TβRII. The compound has an IC50 value of approximately 18 nM against ALK5, indicating its high potency. Upon binding to these receptors, GW788388 prevents the downstream phosphorylation of Smad proteins, which are critical mediators of TGF-beta signaling. This inhibition leads to a reduction in TGF-beta-induced epithelial-to-mesenchymal transition (EMT), cell migration, and invasion .

The biological activity of GW788388 has been extensively studied across various cell types and animal models. It has been shown to:

  • Inhibit EMT: The compound effectively blocks TGF-beta-induced EMT in renal epithelial cells, which is significant in preventing renal fibrosis .
  • Reduce Fibrosis: In models of diabetic nephropathy and Chagas disease, GW788388 administration resulted in decreased renal fibrosis and improved cardiac function .
  • Enhance Viral Clearance: Recent studies have demonstrated that GW788388 can enhance the clearance of dengue virus in macrophages by suppressing TGF-beta/Smad2 signaling pathways .

The synthesis of GW788388 involves multi-step organic reactions starting from a phenylpyridine pyrazole scaffold. The key steps include:

  • Formation of the Pyrazole Ring: Utilizing appropriate reagents to construct the pyrazole moiety.
  • Pyridine Substitution: Introducing pyridine groups through nucleophilic substitution reactions.
  • Final Modifications: Refining the compound through various chemical modifications to enhance its selectivity and potency against ALK5.

The detailed synthetic pathways are outlined in literature focusing on structure-activity relationships within similar compounds .

GW788388 has potential applications in:

  • Fibrosis Treatment: Its ability to inhibit TGF-beta signaling makes it a candidate for treating fibrotic diseases such as renal fibrosis and cardiac fibrosis.
  • Cancer Therapy: By blocking EMT processes, GW788388 may be utilized in cancer therapies to prevent metastasis.
  • Viral Infections: The compound shows promise in enhancing immune responses against viral infections like dengue fever by modulating cytokine production .

Interactions of GW788388 with other biological molecules have been explored:

  • Cytokine Modulation: GW788388 reduces levels of pro-inflammatory cytokines associated with TGF-beta signaling, thereby influencing immune responses.
  • Cellular Pathways: Studies indicate that GW788388 interacts with various cellular pathways beyond TGF-beta, including those involved in apoptosis and cell survival .

Several compounds share structural similarities or biological activities with GW788388. Key examples include:

Compound NameMechanism of ActionUnique Features
SB431542TGF-beta receptor inhibitorLess selective than GW788388; broader receptor activity
IN-1130ALK5 inhibitorFocused on renal applications but less potent than GW788388
LY2109761Dual ALK5/ALK4 inhibitorBroader target range but may lead to more side effects
SM16Selective ALK5 inhibitorSimilar potency but different chemical scaffold

GW788388 stands out due to its high selectivity for ALK5 and its favorable pharmacokinetic properties, making it a valuable tool for both research and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

425.18517499 g/mol

Monoisotopic Mass

425.18517499 g/mol

Heavy Atom Count

32

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N14114957J

Other CAS

452342-67-5

Wikipedia

Gw-788388

Dates

Modify: 2023-08-15
1: Tan SM, Zhang Y, Connelly KA, Gilbert RE, Kelly DJ. Targeted inhibition of activin receptor-like kinase 5 signaling attenuates cardiac dysfunction following myocardial infarction. Am J Physiol Heart Circ Physiol. 2010 May;298(5):H1415-25. Epub 2010 Feb 12. PubMed PMID: 20154262.
2: Lagares D, García-Fernández RA, Jiménez CL, Magán-Marchal N, Busnadiego O, Lamas S, Rodríguez-Pascual F. Endothelin 1 contributes to the effect of transforming growth factor beta1 on wound repair and skin fibrosis. Arthritis Rheum. 2010 Mar;62(3):878-89. PubMed PMID: 20131241.
3: Noma K, Smalley KS, Lioni M, Naomoto Y, Tanaka N, El-Deiry W, King AJ, Nakagawa H, Herlyn M. The essential role of fibroblasts in esophageal squamous cell carcinoma-induced angiogenesis. Gastroenterology. 2008 Jun;134(7):1981-93. Epub 2008 Mar 4. PubMed PMID: 18439605; PubMed Central PMCID: PMC2562524.
4: Petersen M, Thorikay M, Deckers M, van Dinther M, Grygielko ET, Gellibert F, de Gouville AC, Huet S, ten Dijke P, Laping NJ. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney Int. 2008 Mar;73(6):705-15. Epub 2007 Dec 12. PubMed PMID: 18075500.
5: Frazier K, Thomas R, Scicchitano M, Mirabile R, Boyce R, Zimmerman D, Grygielko E, Nold J, DeGouville AC, Huet S, Laping N, Gellibert F. Inhibition of ALK5 signaling induces physeal dysplasia in rats. Toxicol Pathol. 2007 Feb;35(2):284-95. PubMed PMID: 17366323.
6: Gellibert F, de Gouville AC, Woolven J, Mathews N, Nguyen VL, Bertho-Ruault C, Patikis A, Grygielko ET, Laping NJ, Huet S. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. J Med Chem. 2006 Apr 6;49(7):2210-21. PubMed PMID: 16570917.

Explore Compound Types